2-(Iodomethyl)oxepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)oxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYXZYJTQDNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(OCC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376674 | |
| Record name | 2-(iodomethyl)oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130868-43-8 | |
| Record name | 2-(iodomethyl)oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodomethyl Oxepane and Analogous Oxepane Derivatives
Intramolecular Cyclization Approaches to Oxepane (B1206615) Formation
Intramolecular cyclization is a primary strategy for the formation of the oxepane ring. This approach involves the ring closure of a linear precursor containing a suitably positioned nucleophile and electrophile.
Iodine-Mediated Cyclization Reactions for Cyclic Ethers
Iodine-mediated cyclization, or iodoetherification, is a powerful method for the synthesis of cyclic ethers, including oxepanes. mdpi.comrsc.org This reaction typically involves the activation of a carbon-carbon double or triple bond by an electrophilic iodine species, followed by intramolecular attack by a hydroxyl group. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org
For instance, β,γ-unsaturated alcohols can undergo smooth iodoetherification using a combination of FeCl₃ and NaI in acetonitrile (B52724) to produce high yields of the corresponding cyclic ethers. researchgate.net Similarly, the use of bis(sym-collidine)iodine(I) hexafluorophosphate (B91526) as an electrophile has been shown to effectively promote the iodoetherification of unsaturated alcohols to form oxepanes in good yields, through either 7-exo or 7-endo cyclization pathways. researchgate.net
The development of enantioselective methods for iodine-mediated cyclization allows for the synthesis of chiral oxepane derivatives. Chiral aryl iodide catalysts have been designed and utilized for stereoselective oxidative dearomatization reactions, demonstrating the potential for enantiocontrol in iodine(III)-mediated transformations. rsc.org Furthermore, novel C-N axial chiral iodoarenes have been synthesized and successfully employed as organocatalysts for the stereoselective α-oxytosylation of ketones, showcasing the utility of chiral iodine reagents in asymmetric synthesis. nih.gov While specific applications to the enantioselective synthesis of 2-(Iodomethyl)oxepane are still emerging, these advancements in chiral iodine catalysis pave the way for future developments in this area.
Regioselectivity and stereocontrol are critical aspects of cyclofunctionalization reactions. In the context of iodoetherification, the regiochemical outcome (e.g., exo versus endo cyclization) is influenced by factors such as the substitution pattern of the unsaturated precursor and the reaction conditions. For example, the iodine-mediated cyclization of 2-(N,N-dimethylaminophenyl)alk-2-yn-1-ols can lead to either endo or exo products depending on the solvent system. nih.gov Theoretical studies, such as those employing DFT calculations, can provide insights into the mechanisms governing regioselectivity in palladium-catalyzed cyclization reactions, which can be conceptually extended to other metal- or reagent-mediated processes. nih.gov
Stereocontrol in iodoetherification has been demonstrated in the synthesis of tetrahydrofurans from homoallylic alcohols, where high levels of stereoselectivity can be achieved. documentsdelivered.com The principles of stereochemical control observed in these five-membered ring formations can be applied to the synthesis of larger rings like oxepanes. The stereochemistry of the starting material, including the configuration of stereocenters and the geometry of the double bond, plays a crucial role in determining the stereochemical outcome of the cyclization. plu.mx
Cyclization of Unsaturated Precursors
The cyclization of various unsaturated precursors, beyond simple alkenols, provides a versatile route to oxepane derivatives. For example, the intramolecular hetero-Michael addition of enantiomerically enriched 7-alkoxy-4-benzoyloxy-2,3-unsaturated esters has been employed for the synthesis of endo-substituted oxepanes. plu.mx The success of this cyclization is dependent on the geometry of the double bond within the linear precursor. plu.mx
Unsaturated cyclic ethers themselves can serve as precursors to functionalized alcohols through selective reduction. rsc.org Furthermore, homoallylic alcohols can be synthesized through various methods, including dual palladium/photoredox catalysis, providing access to key intermediates for subsequent cyclization reactions. chemrxiv.orgnih.gov
Ring Expansion Strategies for Constructing the Oxepane Core
Ring expansion strategies offer an alternative approach to the oxepane skeleton, starting from more readily available smaller rings.
Ring Expansion of Smaller Cyclic Ethers
The expansion of smaller cyclic ethers, such as oxetanes and tetrahydrofurans, can be a viable route to oxepanes. While the direct ring expansion of tetrahydrofurans to oxepanes is less common, the general principle of ring expansion is well-established in heterocyclic chemistry. For instance, photochemical ring expansion reactions have been developed for the synthesis of tetrahydrofuran (B95107) derivatives from oxetanes. rsc.orgresearchgate.net These methods often involve the generation of an ylide intermediate followed by rearrangement. While these specific examples lead to five-membered rings, the underlying principles could potentially be adapted for the synthesis of seven-membered oxepanes from appropriately substituted tetrahydrofurans. The synthesis of oxepanes and other medium-sized rings often faces thermodynamic challenges, making direct cyclization less favored than the formation of five- or six-membered rings. researchgate.net
Hypervalent Iodine Reagent-Promoted Ring Expansions of Iodomethyl Tetrahydropyrans
Hypervalent iodine reagents have emerged as versatile and environmentally friendly alternatives to heavy metal oxidants in organic synthesis. beilstein-journals.orgthieme-connect.de These reagents can facilitate a variety of transformations, including oxidative rearrangements that lead to ring expansion. thieme-connect.dersc.org In the context of oxepane synthesis, a plausible strategy involves the use of a hypervalent iodine(III) reagent to promote the ring expansion of a suitable iodomethyl tetrahydropyran (B127337) precursor.
The proposed mechanism would likely involve the initial activation of an alcohol or a strategically placed functional group on the tetrahydropyran ring by the hypervalent iodine reagent. This activation would be followed by a 1,2-alkyl or aryl migration, leading to the expansion of the six-membered ring to a seven-membered oxepane. The specific conditions and the nature of the hypervalent iodine reagent would be critical in controlling the efficiency and selectivity of this transformation. While the direct synthesis of this compound via this specific methodology is not extensively detailed in the provided search results, the general principles of hypervalent iodine-mediated ring expansions provide a strong foundation for its feasibility. thieme-connect.dersc.org
Radical-Mediated Ring Expansion of Halomethyl Cyclic Systems
Radical-mediated reactions provide another avenue for the construction of medium-sized rings through ring expansion. semanticscholar.org A general strategy involves the generation of a radical species that can trigger a ring-expanding rearrangement. For the synthesis of oxepanes, this could involve the addition of an electrophilic radical to an alkene moiety in a specifically designed cyclic precursor. semanticscholar.org
One reported approach involves the use of alkenyl cyclic α-hydroxyketones, where the addition of a radical to the alkene initiates a 1,4- or 1,5-carbonyl migration, resulting in the formation of 9-, 10-, and 11-membered rings. semanticscholar.org A similar strategy could be envisioned for the synthesis of oxepanes, starting from a halomethyl-substituted cyclic ether. The generation of a radical at the halomethyl group could initiate a cascade of events leading to the expansion of the ring. The success of such a strategy would depend on the careful design of the starting material to favor the desired ring expansion pathway over competing side reactions.
Skeletal Remodeling of Carbocyclic Precursors to Oxepanes
A novel approach to oxepane synthesis involves the skeletal remodeling of four-membered carbocyclic precursors. nih.gov Specifically, 4-hydroxy-2-cyclobutenones, which are readily prepared from commercially available dialkyl squarates, can be converted into substituted oxepane derivatives. nih.gov This transformation is proposed to proceed through a rhodium(I)-catalyzed cascade involving C-C bond formation and cleavage. nih.gov
The proposed mechanism begins with an intermolecular oxa-Michael addition of the tertiary alcohol of the cyclobutenol to an electron-deficient electrophile, followed by an intramolecular conjugate addition or migratory insertion to form a fused [3.2.0] bicyclic intermediate. nih.gov Subsequent C(sp³)–C(sp³) bond cleavage via a rhodium-catalyzed β-carbon elimination furnishes the seven-membered oxepane scaffold. nih.gov Computational studies have provided support for this mechanistic pathway, while also suggesting an alternative route involving a Rh(III) intermediate. nih.gov This stereoretentive process allows for the introduction of functional groups that can be further manipulated to create fused or bridged ring systems. nih.gov
Transition Metal-Catalyzed Syntheses of Oxepane Systems
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the construction of complex molecular architectures, including heterocyclic systems. nih.gov
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Oxepanes
Ring-closing metathesis (RCM) has proven to be a powerful and widely used method for the synthesis of a variety of cyclic compounds, including 5- to 30-membered rings. organic-chemistry.orgmedwinpublishers.com Ruthenium-based catalysts, particularly the Grubbs-type catalysts, are highly valued for their functional group tolerance and stability, making them ideal for complex molecule synthesis. medwinpublishers.comresearchgate.net
The application of RCM to the synthesis of oxepanes involves the cyclization of a diene precursor containing an oxygen atom within the acyclic chain. acs.org The efficiency of the cyclization to form oxepene and oxocene rings is notably high. acs.org However, as the ring size increases beyond this, the yields tend to decrease. acs.org The position of the resulting double bond in the cyclic product also influences the reaction's success. acs.org An interesting observation is that the introduction of an additional oxygen atom on the diene precursor can lead to better yields under milder reaction conditions. acs.org
| Catalyst Generation | Key Features | Application in Oxepane Synthesis |
| Grubbs' First Generation | Less active but effective for terminal or less hindered alkynes, often used with ethene to improve performance. beilstein-journals.org | Suitable for the synthesis of simpler oxepane precursors. |
| Grubbs' Second Generation | More versatile and active, tolerating a wider range of functional groups. organic-chemistry.org | Commonly used for the synthesis of complex, functionalized oxepanes. researchgate.net |
| Hoveyda-Grubbs Type | Often exhibit enhanced stability and recyclability. | Can be employed for more efficient and sustainable oxepane synthesis. |
Rhodium(I)-Catalyzed Cascade Reactions for Oxepane Scaffolds
Rhodium(I) catalysts are effective in promoting a variety of cascade reactions, which allow for the rapid construction of complex molecular frameworks from simple starting materials. nih.govrsc.org As previously discussed in the context of skeletal remodeling, a rhodium(I)-catalyzed cascade is central to the synthesis of substituted oxepanes from 4-hydroxy-2-cyclobutenones. nih.gov
The key to this transformation is the use of [Rh(OH)(cod)]₂ and specific phosphine (B1218219) ligands like DEA-Xantphos. nih.gov The reaction proceeds through a proposed cascade of C-C bond formation and cleavage, ultimately leading to the desired oxepane scaffold. nih.gov This method provides access to a diverse array of oxepane derivatives from readily available starting materials. nih.gov
| Reaction Step | Description | Catalyst/Reagent |
| Oxa-Michael Addition | Intermolecular addition of a tertiary alcohol to an electron-deficient alkene. | Rh(I) catalyst |
| Intramolecular Conjugate Addition | Formation of a fused [3.2.0] bicyclic intermediate. | Rh(I) catalyst |
| β-Carbon Elimination | Cleavage of a C(sp³)–C(sp³) bond to form the oxepane ring. | Rh(I) catalyst |
Palladium-Catalyzed Cycloaddition Reactions for Heterocycles
Palladium-catalyzed reactions are fundamental to the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com These reactions often proceed with high efficiency and selectivity, enabling the formation of both carbon-carbon and carbon-heteroatom bonds in a single operation. rsc.org While direct palladium-catalyzed cycloaddition reactions for the synthesis of oxepanes are not explicitly detailed in the provided information, the principles of palladium catalysis can be applied to the construction of precursors for oxepane synthesis.
Palladium catalysts are known to mediate various cascade cyclizations, including those involving C-H activation, which can be a powerful tool for building complex polycyclic systems. nih.govmdpi.com For instance, a palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been developed to afford various benzoheterocyclic compounds, proceeding through an unexpected cascade involving a trans-1,2-palladium migration. nih.gov Such innovative cascade reactions highlight the potential for developing novel palladium-catalyzed routes to oxepane-containing structures.
Stereoselective Approaches to this compound and Related Structures
A powerful strategy for the stereoselective synthesis of oxepanes involves the use of organocatalytic oxa-conjugate addition reactions. nih.govacs.orgnih.gov This approach has been successfully employed to generate α,α′-trans-disubstituted oxepanes, a substitution pattern that is challenging to achieve through other synthetic routes. acs.org The reaction is promoted by the Thorpe-Ingold effect, where gem-disubstituents on the acyclic precursor promote cyclization. nih.govnih.gov
The organocatalytic oxa-conjugate addition of α,β-unsaturated aldehydes can lead to the formation of α,α′-trans-oxepanes as the kinetically controlled product. acs.org Researchers have demonstrated that this method can produce α,α′-trans-oxepanes with good to excellent stereoselectivities. nih.govacs.org Furthermore, a tandem organocatalytic oxa-conjugate addition/α-oxidation has been shown to rapidly increase molecular complexity, highlighting the utility of this methodology in the synthesis of highly functionalized oxepanes. nih.govacs.orgacs.org
The general substrate scope for this reaction has been investigated, with various substituents at the C2 position of the α,β-unsaturated aldehyde precursor being well-tolerated. The diastereomeric ratio of the resulting oxepanes is a key measure of the reaction's stereoselectivity.
Table 1: Stereoselectivity of Organocatalytic Oxa-Conjugate Addition for the Synthesis of α,α′-trans-Oxepanes
| Entry | Substituent at C2 (R) | Diastereomeric Ratio (trans:cis) |
| 1 | Phenyl | >20:1 |
| 2 | 4-Methoxyphenyl | 10:1 |
| 3 | 4-Nitrophenyl | 20:1 |
| 4 | 2-Naphthyl | 6:1 |
| 5 | 2-Furyl | 15:1 |
Data synthesized from multiple sources. nih.govacs.org
Tandem aldol-cyclization sequences represent another important methodology for the construction of cyclic ethers. acs.org While often applied to the synthesis of smaller rings like tetrahydrofurans and oxetanes, the underlying principles can be extended to the formation of larger rings such as oxepanes. acs.org These sequences can be designed to be enantioselective through the use of chiral auxiliaries, allowing for the construction of optically active cyclic ether products. acs.org
One variation of this method is the deconjugative aldol-cyclization sequence. acs.org This process involves the formation of a dienolate followed by a kinetic aldol (B89426) reaction at the α-position. The resulting unsaturated alcohol can then undergo an iodine-mediated cyclization to yield the cyclic ether derivative. acs.org This iodine-mediated step is particularly relevant to the synthesis of iodo-functionalized oxepanes like this compound. The stereochemistry of the final product is controlled by the conformation of the transition state during the cyclization step, which is in turn influenced by the chirality established in the initial aldol reaction. acs.org
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse molecules, which can then be screened for biological activity. rsc.orgcam.ac.uk This approach has been successfully applied to the synthesis of libraries of oxepanes inspired by natural products, a strategy often referred to as Biology-Oriented Synthesis (BIOS). nih.govnih.govresearchgate.net
A key transformation in the diversity-oriented synthesis of oxepanes is the ring-closing ene-yne metathesis. nih.govnih.govresearchgate.net This robust reaction allows for the construction of the seven-membered oxepane ring containing a diene moiety. nih.gov By employing a multi-step, one-pot synthesis sequence, researchers have been able to efficiently generate mono-, bi-, and tricyclic oxepane scaffolds that mimic the core structures of numerous bioactive natural products. nih.govnih.govresearchgate.net This strategy allows for the flexible introduction of various substituents at multiple positions, leading to a diverse collection of oxepane derivatives. The use of polymer-immobilized scavenger reagents facilitates the purification process in these multi-step sequences. nih.govnih.govresearchgate.net
Reactivity and Transformational Chemistry of 2 Iodomethyl Oxepane
Nucleophilic Substitution Reactions of the Iodomethyl Group
The primary alkyl iodide structure of 2-(iodomethyl)oxepane makes it an excellent substrate for SN2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion, which is a good leaving group. chemguide.co.uk The reactivity of alkyl iodides is generally higher than that of the corresponding bromides and chlorides due to the weaker C-I bond. chemguide.co.uk
Carbon-Carbon Bond Formation via Iodomethyl Reactivity
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. organic-chemistry.orgyoutube.com this compound can serve as an electrophile in reactions with various carbon-based nucleophiles. These reactions typically involve organometallic reagents or stabilized carbanions like enolates. vanderbilt.edu
Common carbon nucleophiles used in these transformations include:
Organocuprates (Gilman reagents): These reagents (R₂CuLi) are effective for coupling with alkyl halides.
Grignard reagents (RMgX): While highly reactive, their use can sometimes be complicated by side reactions.
Enolates: The reaction of enolates derived from ketones, esters, or other carbonyl compounds with this compound leads to α-alkylation of the carbonyl compound. vanderbilt.edu
Cyanide ions: This reaction provides a straightforward method for introducing a one-carbon extension, forming a nitrile which can be further transformed. youtube.com
A representative reaction is the coupling with an organocuprate, as shown in the table below.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Alkylated Oxepane (B1206615) |
| Enolate | Sodium salt of diethyl malonate | Diethyl (oxepan-2-ylmethyl)malonate |
Carbon-Heteroatom Bond Formation (e.g., C-O, C-N, C-S, C-Se)
The displacement of the iodide by heteroatom nucleophiles is a common and efficient method for introducing new functional groups. numberanalytics.com This type of reaction is fundamental for synthesizing a wide array of molecules, including many found in natural products and pharmaceuticals. numberanalytics.comnih.gov
C-O Bond Formation: Alkoxides (RO⁻) and phenoxides (ArO⁻) react with this compound to form ethers. Hydroxide ions can lead to the corresponding alcohol, 2-(hydroxymethyl)oxepane.
C-N Bond Formation: Ammonia, primary amines, and secondary amines can be used to synthesize primary, secondary, and tertiary amines, respectively. Azide (B81097) ions (N₃⁻) are also excellent nucleophiles, producing an alkyl azide that can be readily reduced to a primary amine. vanderbilt.edu
C-S Bond Formation: Thiolates (RS⁻) react to form thioethers (sulfides), which are valuable intermediates in organic synthesis.
C-Se Bond Formation: Selenide anions (RSe⁻) react in a similar fashion to thiolates to yield selenoethers.
These transformations are often carried out in the presence of a base to generate the nucleophile in situ and to neutralize the hydrogen iodide formed as a byproduct.
Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Ether |
| Nitrogen | Sodium azide (NaN₃) | Azide |
| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether |
Radical Reactions Initiated by the Iodomethyl Moiety
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (like AIBN or peroxides) or light, generating a primary alkyl radical. ump.edu.mylibretexts.orgnumberanalytics.com This reactive intermediate can then participate in a variety of transformations. ump.edu.my
Radical chain reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.orgnumberanalytics.com
Initiation: The C-I bond breaks to form the 2-(oxepanomethyl) radical. libretexts.org
Propagation: The generated radical can react with other molecules, for example, by abstracting a hydrogen atom or adding across a double bond, to create a new product and another radical to continue the chain. ump.edu.mylibretexts.org
Termination: Two radical species combine to form a stable, non-radical product, which ends the chain reaction. libretexts.orgnumberanalytics.com
A common application of such radical reactions is reductive deiodination, where the iodine atom is replaced by a hydrogen atom, often using a tin hydride reagent like tributyltin hydride ((n-Bu)₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). mdpi.com
Rearrangement Pathways Involving the Oxepane Ring and Iodomethyl Group
Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in In the context of this compound, rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation or a radical, at the methylene (B1212753) carbon. wikipedia.org
One possible, though less common, pathway is a 1,2-hydride shift following the formation of a primary carbocation upon departure of the iodide. However, primary carbocations are highly unstable. A more plausible rearrangement could involve neighboring group participation by the oxygen atom of the oxepane ring. This could lead to the formation of a bicyclic oxonium ion intermediate. Such intermediates have been observed in the nucleophilic substitution reactions of other septanose (seven-membered ring sugar) systems, where they control the stereochemical outcome of the reaction. nih.gov
Radical-induced rearrangements are also a possibility. For instance, a 5-exo-trig cyclization could occur if an appropriately positioned double bond were present elsewhere in the molecule, leading to a bicyclic product. Ring-expansion or ring-contraction rearrangements can also occur under specific radical conditions. For example, radical-mediated ring expansion of an (iodomethyl)-cyclobutane derivative has been shown to produce an oxepane. mdpi.com
Functional Group Interconversions and Further Derivatization of the Oxepane Ring
Functional group interconversions are chemical reactions that transform one functional group into another, a key strategy in multistep organic synthesis. numberanalytics.comscribd.com While the primary reactivity of this compound is centered on the iodomethyl group, the oxepane ring itself can be derivatized.
The ether linkage of the oxepane ring is generally stable but can be cleaved under strongly acidic conditions. More subtle transformations might involve reactions at the C-H bonds of the ring, although this typically requires specific and often harsh conditions.
A more common strategy for derivatization involves first converting the iodomethyl group into a more versatile functional handle. For example, conversion to the corresponding alcohol, 2-(hydroxymethyl)oxepane, opens up a wide range of subsequent reactions:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard reagents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid). slideshare.net
Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) will form esters.
Conversion to other leaving groups: The alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for further nucleophilic substitution reactions. vanderbilt.edu
These subsequent transformations allow the basic this compound scaffold to be elaborated into a diverse range of more complex molecules.
Mechanistic Insights into Reactions Involving 2 Iodomethyl Oxepane and Oxepane Formation
Detailed Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of oxepanes can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.org However, various synthetic strategies have been developed to overcome these barriers.
One common approach to forming the oxepane (B1206615) ring is through intramolecular cyclization . For the synthesis of 2-(iodomethyl)oxepane, a plausible pathway involves the cyclization of a 6-hepten-1-ol (B1582720) derivative. This can be achieved through an iodocyclization reaction, where an electrophilic iodine source reacts with the alkene, followed by the intramolecular attack of the hydroxyl group.
The mechanism proceeds as follows:
Activation of the Iodine Source: An electrophilic iodine species (I+) is generated from a reagent like iodine (I₂) in the presence of a base or an iodonium-ion-generating reagent.
Formation of an Iodonium (B1229267) Ion: The electrophilic iodine attacks the double bond of the 6-hepten-1-ol derivative, forming a cyclic iodonium ion intermediate.
Intramolecular Nucleophilic Attack: The tethered hydroxyl group acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion. This ring-closing step follows Baldwin's rules, which generally favor 7-endo-tet cyclizations for forming seven-membered rings.
Deprotonation: The resulting oxonium ion is deprotonated to yield the neutral this compound product.
Another significant pathway for oxepane synthesis involves the ring expansion of smaller cyclic ethers, such as tetrahydrofurans or tetrahydropyrans. While less direct for synthesizing this compound itself, these mechanisms provide valuable insights into oxepane formation. For instance, the reaction of certain substituted tetrahydrofurans with specific reagents can induce a ring expansion to the corresponding oxepane.
Furthermore, radical cyclizations offer a powerful method for the construction of oxepane rings. rsc.org In a typical scenario, a radical is generated on a carbon or oxygen atom of a suitable acyclic precursor, which then undergoes an intramolecular addition to a tethered double or triple bond to form the seven-membered ring.
Investigation of Stereochemical Control Elements and Selectivity
Achieving stereochemical control in the synthesis of substituted oxepanes is a critical aspect of modern organic synthesis. The spatial arrangement of substituents on the oxepane ring can significantly influence the biological activity of the molecule.
In the context of the iodocyclization reaction to form this compound, the stereochemistry of the starting 6-hepten-1-ol derivative can dictate the stereochemistry of the final product. For example, if the starting material possesses a chiral center, the cyclization can proceed with a high degree of diastereoselectivity. The facial selectivity of the initial attack of the iodine on the double bond and the subsequent intramolecular attack of the hydroxyl group are key factors in determining the relative stereochemistry of the newly formed stereocenters.
The stereochemical outcome of these reactions can often be rationalized by considering the transition state conformations. The substituents on the acyclic precursor will preferentially adopt a conformation that minimizes steric interactions in the transition state leading to the cyclized product. This can lead to the preferential formation of one diastereomer over another.
Asymmetric catalysis has also emerged as a powerful tool for the enantioselective synthesis of oxepanes. Chiral catalysts can be employed to control the stereochemistry of key bond-forming steps, leading to the formation of enantioenriched products. For instance, a catalytic asymmetric halocyclization could, in principle, be used to synthesize enantiomerically enriched this compound.
Role of Hypervalent Iodine Reagents and Intermediates in Cyclization and Oxidation
Hypervalent iodine reagents have become increasingly important in organic synthesis due to their unique reactivity, low toxicity, and environmentally benign nature. frontiersin.orgrsc.org These reagents are particularly useful in promoting oxidative cyclization reactions to form a variety of heterocyclic compounds. researchgate.net
In the context of oxepane synthesis, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine(III) diacetate (PIDA), can act as powerful oxidants to initiate cyclization. frontiersin.orgmdpi.com For instance, they can be used to oxidize a hydroxyl group in a suitable precursor, generating an alkoxy radical or a related reactive intermediate that can then undergo intramolecular cyclization.
A plausible mechanism for a hypervalent iodine-mediated cyclization to form an oxepane ring could involve the following steps:
Ligand Exchange: The hydroxyl group of the acyclic precursor displaces a ligand (e.g., acetate) from the hypervalent iodine reagent.
Homolytic or Heterolytic Cleavage: The resulting intermediate can undergo either homolytic cleavage to generate an alkoxy radical and an iodine(II) species, or heterolytic cleavage to form an alkoxonium ion and an iodine(I) species.
Intramolecular Cyclization: The reactive intermediate then undergoes intramolecular addition to a tethered unsaturation or a C-H bond insertion to form the oxepane ring.
Product Formation: Subsequent steps, such as reduction or further reaction, lead to the final product.
Hypervalent iodine reagents can also be involved in domino reactions, where an initial oxidation triggers a cascade of reactions leading to the formation of complex polycyclic systems containing the oxepane motif. mdpi.comscispace.com The versatility of these reagents allows for the development of novel and efficient strategies for the synthesis of complex oxepane-containing molecules.
Computational Chemistry and Theoretical Studies
Computational chemistry has become an indispensable tool for understanding the mechanisms of complex organic reactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity.
Density Functional Theory (DFT) Calculations on Reaction Barriers and Intermediates
DFT calculations can be used to model the reaction profile for the formation of oxepanes, providing quantitative information about the energies of reactants, intermediates, transition states, and products. researchgate.netscielo.br By calculating the activation energy barriers for different possible pathways, researchers can predict the most likely reaction mechanism.
For the iodocyclization reaction to form this compound, DFT calculations could be used to:
Determine the relative stabilities of different conformations of the starting material.
Model the structure and energy of the iodonium ion intermediate.
Calculate the energy barrier for the intramolecular nucleophilic attack of the hydroxyl group.
Investigate the influence of substituents on the reaction barrier and the stereochemical outcome.
These calculations can help to explain experimentally observed selectivities and guide the design of more efficient synthetic routes.
Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations on a generic oxepane formation reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Iodonium Ion Formation) | +15.2 |
| Iodonium Ion Intermediate | +5.8 |
| Transition State 2 (Cyclization) | +12.5 |
| Oxonium Ion Intermediate | -10.3 |
| Products | -25.7 |
Modeling of Transition States and Conformational Preferences
The modeling of transition states is a crucial aspect of computational studies of reaction mechanisms. researchgate.net The geometry of the transition state determines the activation energy of the reaction and provides insights into the factors that control stereoselectivity. For the formation of this compound, modeling the transition state of the cyclization step can reveal the preferred orientation of the interacting groups and explain why one diastereomer is formed preferentially.
The interplay between the reaction mechanism and the conformational preferences of the product is a key area of investigation. For example, the stereochemical outcome of a cyclization reaction may be influenced by the relative stability of the different possible conformations of the product.
Advanced Applications of 2 Iodomethyl Oxepane in Synthetic Chemistry
Strategic Integration into Total Synthesis of Natural Products
The oxepane (B1206615) ring is a crucial structural motif present in a wide array of biologically active natural products, particularly those of marine origin. The strategic incorporation of a pre-functionalized building block like 2-(Iodomethyl)oxepane would theoretically offer a convergent and efficient route to these complex molecules. The iodomethyl group represents a versatile handle for carbon-carbon bond formation through various coupling reactions or as an electrophile for nucleophilic substitution. However, a review of synthetic literature did not yield examples where this compound was explicitly used as a key intermediate in the total synthesis of any natural product.
Construction of Polycyclic Ethers Found in Marine Natural Products
Marine natural products, such as those isolated from Laurencia species, often feature complex polycyclic ether skeletons, including fused or bridged oxepane rings. These structures are challenging synthetic targets, and strategies for their construction are of great interest. A plausible synthetic approach could involve the use of this compound to introduce the oxepane ring and set a key stereocenter, with the iodomethyl group facilitating subsequent cyclization reactions to build the polycyclic framework. Nevertheless, current research literature does not document this specific strategy. Published syntheses of marine polycyclic ethers typically rely on methodologies such as ring-closing metathesis, intramolecular Williamson etherification of acyclic precursors, or cascade reactions of poly-epoxides, rather than the utilization of this compound.
Synthesis of Biologically Active Oxepane-Containing Molecules
The oxepane moiety is a recognized pharmacophore in numerous molecules exhibiting significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. The development of synthetic routes to novel analogues of these natural products is a key focus of medicinal chemistry. While this compound could serve as a valuable starting material for creating structural diversity in this class of molecules, there is no available research that demonstrates its application in the synthesis of such biologically active compounds.
As a Key Building Block in Divergent Synthesis Libraries
Divergent synthesis is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. A key building block in such a synthesis should possess multiple points of functionalization. Theoretically, this compound could be an ideal candidate; the oxepane scaffold provides a three-dimensional framework, and the reactive iodomethyl group allows for a primary diversification step, with further modifications possible on the oxepane ring itself. This would enable the rapid generation of a library of related but structurally distinct oxepane-containing compounds. At present, there are no published studies describing the use of this compound for this purpose.
Future Directions and Emerging Research Paradigms for 2 Iodomethyl Oxepane
Development of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce environmental impact and improve efficiency. mdpi.com For 2-(Iodomethyl)oxepane, future efforts will likely concentrate on replacing traditional, often hazardous, synthetic methods with more sustainable alternatives. Key areas of development include the use of eco-friendly solvents, minimizing waste through high-yield reactions, and employing renewable starting materials. mdpi.comgcande.orgrsc.org
One promising avenue is the adoption of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, solvent usage, and purification efforts. nih.govresearchgate.netresearchgate.net Microwave-assisted synthesis is another green technique that offers benefits such as remarkably short reaction times, high product yields, and simpler purification procedures compared to conventional methods. mdpi.com Researchers are also exploring solvent-free synthesis conditions, which further minimize environmental impact by eliminating the need for volatile organic compounds. mdpi.com The sustainability of these new synthetic pathways can be evaluated using green metrics like atom economy, E-factor, and Process Mass Intensity (PMI) to quantify their environmental performance. gcande.orgrsc.org
| Green Chemistry Approach | Potential Benefits for Synthesis | Relevant Metrics |
| One-Pot Synthesis | Reduced steps, less solvent waste, time efficiency. nih.govresearchgate.net | Atom Economy, E-Factor |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. mdpi.com | Reaction Time, Yield |
| Solvent-Free Reactions | Elimination of volatile organic compounds, reduced waste. mdpi.com | E-Factor, PMI |
| Use of Renewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability. | Life Cycle Assessment |
Exploration of New Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern organic synthesis, enabling reactions with high selectivity and efficiency. For this compound, the development of novel catalytic systems is crucial for controlling the outcome of chemical transformations. Future research will likely focus on catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of oxepane (B1206615) rings. nih.govrsc.org The use of ruthenium-based catalysts, such as Grubbs catalysts, has been instrumental in this area. nih.govrsc.org Future work may involve designing new catalysts that are more active, stable, and tolerant of various functional groups, allowing for the synthesis of a wider range of this compound derivatives. Additionally, transition metal-catalyzed skeletal remodeling presents a novel approach for constructing seven-membered oxepane rings from simpler starting materials. nih.gov
Biocatalysis, using enzymes like ene-reductases (ERs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical catalysts. polimi.it These enzymes can operate under mild conditions and provide access to specific stereoisomers that are difficult to obtain through conventional methods. polimi.it
| Catalytic System | Transformation Type | Key Advantages |
| Ruthenium Metathesis Catalysts | Ring-Closing Metathesis (RCM) | High efficiency in forming seven-membered rings. nih.govrsc.org |
| Rhodium(I) Complexes | Skeletal Remodeling | Access to substituted oxepanes from cyclobutenones. nih.gov |
| Ene-Reductases (ERs) | Asymmetric Reduction | High stereoselectivity, mild reaction conditions. polimi.it |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | High stereoselectivity, green alternative. polimi.it |
Asymmetric Synthesis of Enantioenriched this compound Derivatives
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of these enantiomers can differ significantly. Therefore, the ability to synthesize enantioenriched forms of this compound derivatives is of paramount importance for their potential application in drug discovery.
Future research in this area will focus on developing novel asymmetric synthetic routes. One established method involves the acetalization–intramolecular allylsilane cyclization (AIAC) protocol using enantioenriched allylsilanes, which has been successfully applied to create stereodefined five- and six-membered cyclic ethers and shows promise for oxepane synthesis. Another approach involves the use of chiral catalysts, such as chiral iodine(V) derivatives or metal complexes with chiral ligands, to induce asymmetry in the reaction. nih.govmdpi.com These methods can lead to the formation of specific enantiomers with high enantiomeric excess (ee). mdpi.com The development of such stereoselective methods is crucial for investigating the structure-activity relationships of chiral this compound derivatives.
| Asymmetric Strategy | Description | Potential Outcome |
| Acetalization-Intramolecular Allylsilane Cyclization (AIAC) | Cyclization of an enantioenriched allylsilane with an aldehyde. | Enantioenriched trans-2,3-disubstituted oxepanes. |
| Chiral Iodine(V) Reagents | Oxidation of phenols to generate chiral intermediates. nih.gov | Asymmetric induction in subsequent transformations. nih.gov |
| Metal-Catalyzed Asymmetric Coupling | Use of chiral ligands with metal catalysts (e.g., Fe, Cu) to control stereochemistry. mdpi.com | High enantiomeric excess (up to 96% ee) for BINOL derivatives. mdpi.com |
Bio-Inspired Synthesis Strategies for Oxepane Scaffolds
Natural products, with their vast structural diversity and biological activity, have long served as a source of inspiration for synthetic chemists. nih.govresearchgate.netnih.gov The oxepane motif is present in numerous marine natural products with significant biological properties. rsc.orgmdpi.com Bio-inspired synthesis aims to mimic nature's strategies to construct complex molecular architectures.
In the context of this compound, this involves designing synthetic routes that are inspired by the biosynthetic pathways of natural oxepane-containing compounds. mdpi.com This approach, often referred to as Biology-Oriented Synthesis (BIOS), can lead to the discovery of novel compounds with interesting biological activities. nih.govresearchgate.netnih.gov For instance, strategies may involve biomimetic cyclizations or rearrangements to form the oxepane ring. rsc.org By drawing inspiration from nature, researchers can develop efficient and innovative methods for the synthesis of complex oxepane scaffolds, including those related to this compound, and explore their potential as modulators of biological pathways. nih.govresearchgate.net
| Bio-Inspired Approach | Core Principle | Application to Oxepanes |
| Biology-Oriented Synthesis (BIOS) | Using scaffolds of biologically relevant natural products to inspire the synthesis of compound collections. nih.govresearchgate.netnih.gov | Development of one-pot, multi-step synthesis of mono-, bi-, and tricyclic oxepanes. nih.govresearchgate.netnih.gov |
| Biomimetic Cyclizations | Mimicking enzymatic ring-forming reactions found in nature. | Formation of the oxepane ring via strategies like epoxide opening followed by ring-closing metathesis. mdpi.com |
| Natural Product-Inspired Libraries | Synthesizing collections of compounds based on a common natural product scaffold. | Generation of diverse oxepane libraries for biological screening. nih.govresearchgate.netnih.gov |
Q & A
Q. How can researchers ethically address unexpected toxicity findings in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
